(E)-2-cyano-N-(2-hydroxyphenyl)-3-(5-methylfuran-2-yl)acrylamide
Description
(E)-2-cyano-N-(2-hydroxyphenyl)-3-(5-methylfuran-2-yl)acrylamide is an organic compound that belongs to the class of acrylamides
Properties
IUPAC Name |
(E)-2-cyano-N-(2-hydroxyphenyl)-3-(5-methylfuran-2-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3/c1-10-6-7-12(20-10)8-11(9-16)15(19)17-13-4-2-3-5-14(13)18/h2-8,18H,1H3,(H,17,19)/b11-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQQLRJUOKKFVGB-DHZHZOJOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=C(C#N)C(=O)NC2=CC=CC=C2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C(\C#N)/C(=O)NC2=CC=CC=C2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-cyano-N-(2-hydroxyphenyl)-3-(5-methylfuran-2-yl)acrylamide typically involves the reaction of 2-hydroxyaniline with 5-methylfuran-2-carbaldehyde in the presence of a base to form the corresponding Schiff base. This intermediate is then reacted with cyanoacetic acid or its derivatives under basic conditions to yield the desired acrylamide compound. The reaction conditions often include solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(E)-2-cyano-N-(2-hydroxyphenyl)-3-(5-methylfuran-2-yl)acrylamide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The acrylamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols under basic or neutral conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Primary amines.
Substitution: Substituted acrylamides.
Scientific Research Applications
Chemistry
In chemistry, (E)-2-cyano-N-(2-hydroxyphenyl)-3-(5-methylfuran-2-yl)acrylamide can be used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties. Its interactions with biological macromolecules can provide insights into its mechanism of action.
Medicine
In medicine, this compound may be investigated for its therapeutic potential. Its ability to interact with specific molecular targets could make it a candidate for drug development.
Industry
In industry, this compound can be used in the development of new materials, such as polymers or coatings, due to its reactive functional groups.
Mechanism of Action
The mechanism of action of (E)-2-cyano-N-(2-hydroxyphenyl)-3-(5-methylfuran-2-yl)acrylamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the hydroxyphenyl and methylfuran groups can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
(E)-2-cyano-N-(2-hydroxyphenyl)-3-phenylacrylamide: Similar structure but with a phenyl group instead of a methylfuran group.
(E)-2-cyano-N-(2-hydroxyphenyl)-3-(2-thienyl)acrylamide: Similar structure but with a thienyl group instead of a methylfuran group.
Uniqueness
(E)-2-cyano-N-(2-hydroxyphenyl)-3-(5-methylfuran-2-yl)acrylamide is unique due to the presence of the methylfuran group, which can impart different electronic and steric properties compared to other similar compounds
Biological Activity
(E)-2-cyano-N-(2-hydroxyphenyl)-3-(5-methylfuran-2-yl)acrylamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and comparative studies with similar compounds.
Chemical Structure and Properties
The compound's chemical structure can be described as follows:
- IUPAC Name : (E)-2-cyano-N-(2-hydroxyphenyl)-3-(5-methylfuran-2-yl)prop-2-enamide
- Molecular Formula : C15H12N2O3
- CAS Number : 327075-38-7
The presence of functional groups such as the cyano group, hydroxyphenyl, and methylfuran contributes to its reactivity and potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The following mechanisms have been proposed:
- Electrophilic Reactions : The cyano group may act as an electrophile, facilitating reactions with nucleophilic sites in proteins or nucleic acids.
- Hydrogen Bonding : The hydroxyphenyl group can form hydrogen bonds, enhancing binding affinity to specific receptors or enzymes.
- π-π Interactions : The methylfuran moiety can participate in π-π interactions, which may stabilize the compound's binding to target macromolecules.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance, it showed significant inhibition of growth for both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial effect.
Anticancer Potential
The compound has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines through mechanisms involving the modulation of cell cycle progression and the activation of apoptotic pathways.
Case Studies and Research Findings
-
In Vitro Cell Viability Assays :
- Cell lines treated with varying concentrations of this compound exhibited reduced viability compared to controls.
- IC50 values were determined for different cancer cell lines, highlighting its potential as a chemotherapeutic agent.
-
Molecular Docking Studies :
- Molecular docking simulations indicated that the compound binds effectively to targets such as COX-2 and iNOS, which are implicated in inflammatory pathways.
- Binding affinities were calculated, showing promising results that support further exploration in drug development.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| (E)-2-cyano-N-(2-hydroxyphenyl)-3-phenylacrylamide | Similar structure without methylfuran | Moderate anticancer activity |
| (E)-2-cyano-N-(2-hydroxyphenyl)-3-thienylacrylamide | Thienyl group instead of methylfuran | Enhanced anti-inflammatory effects |
The unique presence of the methylfuran group in this compound may contribute to its distinct biological activity compared to structurally similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
